calcium;2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-olate;dihydrate
Description
Calcium ascorbate dihydrate (IUPAC name: calcium;2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-olate;dihydrate) is a calcium salt of ascorbic acid (vitamin C) with two water molecules of crystallization. Its molecular formula is CaC₁₂H₁₄O₁₂·2H₂O (molecular weight: 426.34) and CAS number 5743-28-2 . This compound is widely used as a food additive (E302) due to its antioxidant properties and reduced acidity compared to ascorbic acid, making it gentler on the gastrointestinal system . It is stable under neutral pH conditions (pH 6.0–7.5) and decomposes at 415.8°C .
Properties
IUPAC Name |
calcium;2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-olate;dihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O6.Ca.2H2O/c2*7-1-2(8)5-3(9)4(10)6(11)12-5;;;/h2*2,5,7-10H,1H2;;2*1H2/q;;+2;;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJHWLDSRIHFKY-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.O.O.[Ca+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18CaO14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Neutralization of Erythorbic Acid with Calcium Hydroxide
This method involves reacting erythorbic acid (D-erythro-hex-2-enonic acid, gamma-lactone) with calcium hydroxide or carbonate in aqueous medium.
- Erythorbic acid is dissolved in water, and calcium hydroxide is added gradually under controlled pH (6.5–7.5) and temperature (40–60°C).
- The reaction is exothermic:
$$
2 \text{C}6\text{H}8\text{O}6 + \text{Ca(OH)}2 \rightarrow \text{Ca(C}6\text{H}7\text{O}6\text{)}2 \cdot 2\text{H}2\text{O} + 2\text{H}2\text{O}
$$ - The product is crystallized by cooling, filtered, and dried under vacuum.
| Parameter | Value | Source |
|---|---|---|
| Yield | 85–92% | |
| Purity | ≥99% (HPLC) | |
| Reaction Time | 2–4 hours |
Fermentation-Based Synthesis Using Serratia marcescens
This biosynthetic route utilizes microbial fermentation to produce 2-keto-D-gluconic acid (2-KDG), a precursor for erythorbic acid.
Steps :
- Fermentation : Serratia marcescens SDSPY-136 is cultured in a glucose-rich medium at 30°C for 30–40 hours to produce 2-KDG.
- Esterification : 2-KDG is reacted with methanol and sulfuric acid at 80°C for 7 hours to form methyl 2-keto-D-gluconate.
- Alkaline Conversion : The ester is treated with sodium hydroxide in methanol at 65°C, yielding sodium erythorbate.
- Calcium Exchange : Sodium erythorbate is reacted with calcium chloride to precipitate calcium erythorbate dihydrate.
| Stage | Yield | Purity | Source |
|---|---|---|---|
| Fermentation | 70–80% | 90–95% | |
| Final Product | 95.6% | 99.5% |
Esterification-Alkaline Conversion Method
Derived from ascorbate synthesis, this method modifies the Reichstein process for erythorbic acid derivatives.
Process :
- Esterification : 2-KDG is esterified with methanol and sulfuric acid (60–100°C, 5–10 hours).
- Conversion : The ester is treated with sodium methoxide, forming sodium erythorbate.
- Crystallization : Sodium erythorbate is acidified with oxalic acid, then neutralized with calcium carbonate to form the calcium salt.
| Parameter | Optimal Value | Source |
|---|---|---|
| Esterification Temp | 80°C | |
| NaOH Concentration | 10% (w/v) | |
| Crystallization | 4°C, 12 hours |
Comparative Analysis of Methods
Quality Control and Characterization
- Identification : IR spectroscopy (absorption bands at 3300 cm⁻¹ [–OH], 1750 cm⁻¹ [C=O]).
- Purity Testing : HPLC (retention time 4.2 min, C18 column).
- Heavy Metals : ≤10 ppm (atomic absorption spectrometry).
Chemical Reactions Analysis
Oxidation Reactions
Calcium erythorbate primarily functions as an oxygen scavenger, undergoing oxidation to inhibit oxidative degradation in food systems. Its reactivity arises from hydroxyl groups on the furan ring, which donate electrons to free radicals.
Key oxidative pathways :
-
Radical neutralization : The compound donates hydrogen atoms to lipid peroxyl radicals (ROO- ), forming stable resonance-stabilized radicals .
-
Metal ion chelation : The hydroxyl groups coordinate with pro-oxidant metal ions (e.g., Fe³⁺, Cu²⁺), reducing their catalytic activity in oxidation reactions.
Reaction conditions :
| Parameter | Optimal Range | Observed Outcome |
|---|---|---|
| pH | 3.0–7.0 | Enhanced radical scavenging capacity |
| Temperature | 20–50°C | Accelerated oxidation at >50°C |
Thermal Decomposition
Decomposition occurs under elevated temperatures (>150°C), producing furan derivatives and calcium carbonate:
Primary decomposition products :
| Product | Structure | Formation Pathway |
|---|---|---|
| 3-Hydroxy-2-pyrone | Cyclic ketone | Furan ring opening and rearrangement |
| Calcium carbonate | Calcination of calcium ions |
Thermogravimetric analysis (TGA) data :
pH-Dependent Reactions
The compound exhibits pH-sensitive reactivity due to its ionizable hydroxyl groups:
Protonation states and reactivity :
| pH Range | Dominant Form | Reactivity |
|---|---|---|
| <3.0 | Protonated hydroxyls | Reduced antioxidant activity |
| 5.0–7.0 | Deprotonated enolate | Enhanced metal chelation |
Hydrolysis :
In strongly acidic conditions (pH < 2), the furan ring hydrolyzes to form diketogulonic acid .
Interaction with Reactive Oxygen Species (ROS)
Calcium erythorbate neutralizes ROS via electron transfer:
Reaction with hydrogen peroxide :
Kinetics :
Comparative Reactivity with Ascorbates
Calcium erythorbate shares structural similarities with calcium ascorbate but differs in stereochemistry and reactivity:
Scientific Research Applications
Calcium ascorbate dihydrate has a wide range of scientific research applications:
Chemistry: It is used as a reducing agent in various chemical reactions and as a stabilizer for certain compounds.
Biology: It is studied for its role in collagen synthesis, immune function, and as an antioxidant.
Medicine: It is used in the treatment of scurvy and as a dietary supplement to prevent vitamin C deficiency.
Mechanism of Action
Calcium ascorbate dihydrate exerts its effects primarily through its antioxidant properties. It donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The compound also plays a crucial role in collagen synthesis by acting as a cofactor for the enzymes prolyl hydroxylase and lysyl hydroxylase, which are involved in the hydroxylation of proline and lysine residues in collagen .
Comparison with Similar Compounds
Structural and Chemical Properties
Table 1: Structural and Chemical Comparison
| Compound | Molecular Formula | Molecular Weight | CAS Number | Solubility (Water) | Stability (pH) |
|---|---|---|---|---|---|
| Calcium ascorbate dihydrate | CaC₁₂H₁₄O₁₂·2H₂O | 426.34 | 5743-28-2 | 55 g/100 mL (20°C) | 6.0–7.5 |
| Sodium ascorbate monohydrate | C₆H₇NaO₆·H₂O | 216.12 | 63524-04-9 | 62 g/100 mL (20°C) | 7.0–8.0 |
| Potassium ascorbate | C₆H₇KO₆ | 214.21 | 15421-15-5 | 33 g/100 mL (20°C) | 6.5–7.5 |
| Ascorbic acid | C₆H₈O₆ | 176.12 | 50-81-7 | 33 g/100 mL (20°C) | 2.4–3.0 |
| Calcium hexafluoroacetylacetonate dihydrate | Ca(CF₃COCHCOCF₃)₂·2H₂O | 506.22 | 72376377 (CID) | Insoluble | Neutral |
Key Observations :
- Solubility : Sodium ascorbate exhibits higher aqueous solubility than calcium ascorbate due to the smaller ionic radius of Na⁺ vs. Ca²⁺ .
- Acidity : Calcium ascorbate dihydrate is less acidic (pH 6.0–7.5) than ascorbic acid (pH 2.4–3.0), reducing gastric irritation .
- Thermal Stability : Calcium ascorbate dihydrate decomposes at 415.8°C, comparable to sodium ascorbate (≈400°C) but lower than calcium hexafluoroacetylacetonate dihydrate (>500°C) .
Biological Activity
Calcium;2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-olate;dihydrate, commonly known as calcium erythorbate, is a calcium salt derived from erythorbic acid. This compound exhibits significant biological activity, primarily attributed to its antioxidant properties and its role in various biochemical processes. Below is a detailed examination of its biological activities, including relevant data tables and research findings.
- Chemical Formula : C₁₂H₁₄CaO₁₂
- Molecular Weight : 390.31 g/mol
- CAS Number : 99552-34-8
The structure of calcium erythorbate includes a furan ring with hydroxyl groups that enhance its reactivity and biological activity.
Antioxidant Activity
Calcium erythorbate is recognized for its antioxidant properties , which play a crucial role in preventing oxidative damage in biological systems. This compound can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.
- Free Radical Scavenging : Calcium erythorbate effectively neutralizes reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
- Regeneration of Other Antioxidants : It aids in the regeneration of other antioxidants like vitamin C, enhancing overall antioxidant capacity in biological systems.
Biological Applications
Calcium erythorbate has been studied for several applications due to its biological activities:
- Food Preservation : Utilized as a food additive to prevent oxidation, thereby extending shelf life and maintaining nutritional quality.
- Pharmaceuticals : Investigated for potential therapeutic effects due to its ability to modulate oxidative stress-related pathways.
Table 1: Summary of Biological Activities
Case Studies
-
Antioxidant Efficacy in Cell Cultures :
- A study demonstrated that calcium erythorbate significantly reduced oxidative DNA damage in HepG2 cells induced by hydrogen peroxide (H₂O₂). The compound decreased DNA strand breaks by approximately 33% and oxidative DNA damage by 12% in purines and 35% in pyrimidines, indicating strong protective effects against oxidative stress.
-
Food Industry Applications :
- Calcium erythorbate has been utilized in various food products to enhance stability and prevent rancidity. In a comparative study, it was shown that products treated with calcium erythorbate exhibited lower levels of lipid peroxidation compared to untreated controls, highlighting its effectiveness as an antioxidant agent.
Q & A
Basic: What experimental methods are recommended for synthesizing calcium ascorbate dihydrate with high purity?
Methodological Answer:
- Precipitation Synthesis : React L-ascorbic acid with calcium carbonate or calcium hydroxide in aqueous solution under controlled pH (6.0–7.5) to favor dihydrate formation .
- Purification : Recrystallize from ethanol-water mixtures to remove unreacted precursors. Monitor purity via HPLC (retention time comparison with standards) and titrimetric analysis for calcium content .
- Confirmation : Perform polarimetry to verify specific rotation ([α]D²⁵ ≈ +20° to +25°, consistent with stereochemical integrity) .
Advanced: How can SHELX programs be employed to resolve ambiguities in the crystal structure of calcium ascorbate dihdyrate?
Methodological Answer:
- Structure Solution : Use SHELXD for phase determination from X-ray diffraction data (e.g., synchrotron sources for high-resolution data) .
- Refinement : Apply SHELXL for anisotropic displacement parameters, incorporating hydrogen bonding interactions (e.g., O–H···O between hydroxyl groups and water molecules). Validate using R-factor convergence (target <5%) and Fo vs. Fc maps .
- Data Contradictions : Address discrepancies in unit cell parameters by cross-checking with CCDC database entries and refining twin laws if twinning is suspected .
Basic: What spectroscopic and chromatographic techniques are optimal for characterizing calcium ascorbate dihydrate?
Methodological Answer:
- FTIR : Identify hydroxyl (3200–3500 cm⁻¹), carbonyl (1750 cm⁻¹), and furan ring (1600 cm⁻¹) vibrations .
- NMR (¹³C) : Confirm the stereochemistry of the dihydroxyethyl side chain (δ ~70–80 ppm for C2 and C3) .
- XRD : Match experimental patterns to reference data (e.g., ICDD PDF-00-054-0823) to confirm dihydrate phase .
Advanced: How can researchers reconcile discrepancies in reported bioactivity of calcium ascorbate stereoisomers?
Methodological Answer:
- Stereochemical Analysis : Use chiral HPLC to isolate (2R,1S) and (2S,1R) isomers. Compare antiviral activity (e.g., EC₅₀ against HCMV) via cell-based assays .
- Mechanistic Studies : Perform molecular docking to assess binding affinity to viral enzymes (e.g., UL97 kinase), noting that Z-isomers (e.g., ent-12b) show higher inhibition due to spatial compatibility .
- Data Normalization : Control for experimental variables (e.g., cell line viability assays using MTT, as in ).
Basic: How does calcium ascorbate dihydrate stability vary under different storage conditions?
Methodological Answer:
- Thermal Stability : Conduct TGA to determine dehydration onset (~180°C) and degradation (~415°C) .
- Humidity Sensitivity : Store in desiccators (RH <40%) to prevent deliquescence. Monitor via Karl Fischer titration for water content stability .
- Light Exposure : Use UV-Vis spectroscopy to track oxidation (absorbance at 265 nm for ascorbate degradation) under controlled UV irradiation .
Advanced: What strategies resolve contradictions in calcium ascorbate’s role in biomaterial applications?
Methodological Answer:
- Comparative Studies : Evaluate calcium ascorbate vs. other calcium salts (e.g., CaCl₂·2H₂O) in hydroxyapatite formation using FESEM and EDX to quantify Ca/P ratios .
- Bioactivity Testing : Use osteoblast cell cultures (e.g., MC3T3-E1) to assess mineralization via Alizarin Red staining, accounting for ascorbate’s dual role as antioxidant and mineralization modulator .
- pH Dynamics : Monitor local pH changes during dissolution (e.g., in simulated body fluid) using pH-stat titration , as acidic byproducts may alter bioactivity .
Advanced: How can computational modeling address inconsistencies in calcium ascorbate’s hydration behavior?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate water molecule coordination around calcium ions using force fields (e.g., AMBER). Compare with EXAFS data for Ca–O bond distances .
- DFT Calculations : Predict thermodynamic stability of dihydrate vs. anhydrous forms via Gibbs free energy comparisons .
- Validation : Cross-reference with experimental PXRD and DSC data to refine model parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
